2-[2-(4-ethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
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Overview
Description
2-[2-(4-ethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrimidinone core, which is substituted with an ethylphenoxy group and an ethylsulfanyl group.
Preparation Methods
The synthesis of 2-[2-(4-ethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one involves a series of chemical reactionsThe reaction conditions often involve the use of reagents such as thionyl chloride, sodium hydride, and thioacetic acid. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-[2-(4-ethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy or ethylsulfanyl groups can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Medicine: Research has indicated its potential use in the development of therapeutic agents, particularly for its anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-ethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, which can lead to the suppression of cellular processes such as proliferation and inflammation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key enzymes involved in signal transduction and metabolic pathways.
Comparison with Similar Compounds
2-[2-(4-ethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one can be compared with other similar compounds, such as:
2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-benzooxazole: This compound has a similar structure but with a benzooxazole core instead of a pyrimidinone core.
2-[2-(4-ethylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one: This compound features a quinazolinone core and shares the ethylphenoxy and ethylsulfanyl substituents.
2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one: This compound has a difluoroethoxy group and a phenyl group, making it structurally similar but with different substituents.
Properties
IUPAC Name |
2-[2-(4-ethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-12-4-6-13(7-5-12)19-8-9-20-15-16-11(2)10-14(18)17-15/h4-7,10H,3,8-9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFLEAYQIAPQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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